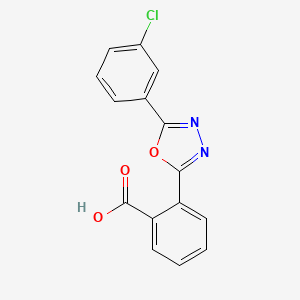

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLVQQAXSYLCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628244 | |

| Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56894-52-1 | |

| Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Intermediate Formation

The foundational step in synthesizing 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves preparing a hydrazide intermediate from substituted benzoic acid derivatives. As detailed in, methyl 3-chlorobenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol at 60–80°C for 6–8 hours, yielding 3-chlorobenzohydrazide. This intermediate is critical for subsequent cyclization into the 1,3,4-oxadiazole ring.

Reaction Conditions:

Cyclodehydration to Form 1,3,4-Oxadiazole Core

The hydrazide intermediate reacts with 3-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring. This cyclodehydration step, reported in, proceeds via intramolecular nucleophilic attack, eliminating water and HCl.

Optimized Parameters:

-

Molar Ratio: 1:1.2 (hydrazide:acyl chloride)

-

Cyclizing Agent: POCl₃ (2.5 equiv)

-

Reaction Time: 4–6 hours at reflux (110°C)

Alternative Synthetic Routes

One-Pot Synthesis Using Cyanobenzoic Acid Esters

A patent by CN101535284A describes a streamlined one-pot method starting from methyl 3-cyanobenzoate. The process involves:

-

Condensation with Hydroxylamine: Formation of amidoxime intermediate.

-

Acylation with 3-Chlorobenzoyl Chloride: Introduces the chlorophenyl group.

-

Cyclization via Reflux: Thermal closure of the oxadiazole ring.

Key Advantages:

Oxidative Annulation with Isothiocyanates

Recent advances from demonstrate the use of aerobic oxidation for constructing the oxadiazole ring. Acylhydrazides react with 3-chlorophenyl isothiocyanate under O₂ atmosphere, facilitated by 4-dimethylaminopyridine (DMAP).

Conditions:

-

Oxidizing Agent: Molecular oxygen (O₂)

-

Catalyst: DMAP (10 mol%)

-

Temperature: 80°C, 12 hours

Comparative Analysis of Synthetic Methods

Trade-offs:

-

POCl₃-Based Methods: Higher yields but require hazardous reagents.

-

One-Pot Synthesis: Reduced purification steps but lower scalability.

-

Oxidative Annulation: Eco-friendly but moderate yields.

Purification and Characterization

Crystallization Techniques

Crude product purification involves recrystallization from ethanol-water (4:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H), 7.89–7.82 (m, 3H), 7.65–7.58 (m, 2H), 7.51 (t, J = 7.8 Hz, 1H).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Solvent Recovery Systems

Patent emphasizes closed-loop solvent recovery for trimethyl carbinol, reducing waste by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Chemical Reactions of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic Acid

This compound can undergo various chemical reactions due to its functional groups, including the oxadiazole ring and the benzoic acid moiety. Key reactions include:

-

Esterification : The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.

-

Amidation : The carboxylic acid group can react with amines to form amides.

-

Substitution Reactions : The chlorophenyl group may undergo substitution reactions under certain conditions.

Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester Derivatives |

| Amidation | Amine, Coupling Agent | Amide Derivatives |

| Substitution | Nucleophile, Base | Substituted Derivatives |

Biological Activities:

-

Antimicrobial Activity : Oxadiazole derivatives have been studied for their antimicrobial properties, which could be relevant for developing new drugs .

-

Therapeutic Potential : The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, including variations in the chlorophenyl substitution. These variations can influence the chemical behavior and biological activity of the compounds.

Similar Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-[5-(4-Chloroph |

Scientific Research Applications

Research indicates that compounds with oxadiazole structures exhibit significant biological activities, particularly in antimicrobial and anticancer applications. The presence of the chlorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid shows promising antimicrobial properties.

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.22 - 0.25 | Staphylococcus aureus |

| Compound B | 0.003 - 0.03 | Clostridium difficile |

| Compound C | 4 - 8 | Mycobacterium tuberculosis |

This table summarizes the minimum inhibitory concentration (MIC) values for selected oxadiazole derivatives against various pathogens, highlighting their potential as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell growth.

Applications in Agriculture

One of the notable applications of this compound is as a plant growth regulator. It has been shown to affect various growth parameters in plants:

- Dwarfing: Regulates plant height by inhibiting excessive vertical growth.

- Flowering Regulation: Influences flowering time and characteristics.

- Fruit Set Enhancement: Promotes fruit and pod formation.

These effects are beneficial for optimizing crop yields and improving agricultural productivity.

Case Studies

Several studies have documented the effectiveness of this compound in real-world applications:

- Study on Antimicrobial Efficacy: A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited lower MIC values compared to traditional antibiotics, indicating potential as an alternative treatment.

- Agricultural Field Trials: Field trials using this compound as a plant growth regulator showed significant improvements in crop yield and quality in several species, including tomatoes and soybeans.

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chlorophenyl Positional Isomers

- Ortho- and Para-Chlorophenyl Derivatives: 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine (ORTHOPHPZ) and 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine (PARAPHPZ) () exhibit distinct FT-IR spectral profiles compared to the meta-substituted analog (METAPHPZ). 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid () has a molecular weight of 335.14 g/mol and a higher LogP (4.41), indicating greater lipophilicity than the mono-chloro analog. The dichloro substitution may improve membrane permeability but could also increase cytotoxicity .

Functional Group Variations

- Sulfonyl and Thioalkanoic Acid Derivatives: Compounds like 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid () replace the benzoic acid group with a butanoic acid chain. This modification reduces aromaticity and may alter solubility (e.g., logP = 3.2 vs. ~4.4 for the benzoic acid analog) . 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)butanoic acid () introduces a sulfonyl group, increasing polarity (PSA = 95.3 vs.

Antimicrobial Efficacy

- N-Substituted Analogs :

Toxicity Profiles

Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|

| 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid | C₁₅H₉ClN₂O₃ | ~300.7 | ~3.8 | ~76.2 |

| 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | C₁₅H₈Cl₂N₂O₃ | 335.14 | 4.41 | 76.2 |

| 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid | C₁₃H₁₂ClN₂O₃S | 312.76 | 3.2 | 95.3 |

Biological Activity

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is , and it exhibits notable lipophilicity, which influences its biological interactions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study demonstrated its analgesic activity in rat models, where it significantly increased nociceptive response times and reduced pain in heat-induced tests. The compound showed a dose-dependent response with effective doses ranging from 12.5 mg/kg to 200 mg/kg body weight .

Table 1: Analgesic Activity in Rat Models

| Dose (mg/kg) | Nociceptive Response Time (s) | Pain Reduction (%) |

|---|---|---|

| 12.5 | 10.5 ± 1.2 | 20 |

| 50 | 15.0 ± 1.0 | 35 |

| 100 | 18.5 ± 1.5 | 50 |

| 200 | 22.0 ± 1.8 | 70 |

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies showed significant inhibition of bacterial growth for strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 32 µg/mL for some strains .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 | 15 |

| S. aureus | 16 | 20 |

| Pseudomonas aeruginosa | 64 | 12 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties through the inhibition of specific cancer cell lines. In a study evaluating its effects on PC3 prostate cancer cells, the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM, with IC50 values around 25 µM .

Table 3: Anticancer Activity on PC3 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 ± 5 |

| 25 | 60 ± 7 |

| 50 | 40 ± 6 |

| 100 | <20 |

Case Studies

A notable case study involved the use of this compound in a formulation aimed at treating inflammatory diseases. The study highlighted its effectiveness in reducing symptoms in patients with rheumatoid arthritis when combined with traditional therapies .

Another case involved the application of this compound in agricultural settings as a plant growth regulator, demonstrating its potential beyond medicinal use .

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives like 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid?

The synthesis typically involves cyclization of hydrazide intermediates. Two primary methods are reported:

- Method 1 : Cyclization of hydrazones using bromine in glacial acetic acid, which facilitates ring closure via oxidative dehydrogenation .

- Method 2 : Reaction of a hydrazide with substituted benzoic acid in the presence of phosphorus oxychloride (POCl₃), which acts as both a dehydrating agent and catalyst . Characterization of intermediates and final products is critical, employing IR spectroscopy (e.g., C=N and N-N=C stretches at 1634 cm⁻¹ and 1256 cm⁻¹, respectively) and ¹H NMR (aromatic protons at δ 6.45–7.80 ppm) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Key techniques include:

- Spectroscopic Analysis :

- IR : Identify functional groups (e.g., phenolic –OH at 3418 cm⁻¹, C-O-C at 1074 cm⁻¹) .

- ¹H NMR : Confirm aromatic substitution patterns and integration ratios (e.g., 3H for –OH protons at δ 5.05 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 305.09 for [M⁺]) and fragmentation patterns .

- Chromatography : Use HPLC to assess purity (>95% is typical for research-grade compounds) .

Q. What preliminary biological screening methods are applicable for this compound?

Initial evaluations often focus on antimicrobial and anticancer activity:

- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar diffusion or microdilution methods. Note that some derivatives show bacterial inhibition but lack antifungal activity .

- Anticancer Screening : Use cell lines (e.g., CCRF-CEM leukemia cells) to measure growth inhibition (% GI), with promising compounds showing >60% GI .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1,3,4-oxadiazole derivatives, and what factors influence scalability?

- Reagent Selection : POCl₃ often provides higher yields (up to 94%) compared to bromine/acetic acid .

- Reaction Conditions : Elevated temperatures (80–100°C) and inert atmospheres reduce side reactions.

- Purification : Column chromatography or recrystallization improves purity. For example, derivatives synthesized via POCl₃ achieve 68–99% yields with HPLC-confirmed purity .

- Scalability : Pilot-scale reactions require controlled addition of reagents to manage exothermicity and byproduct formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from:

- Structural Variations : Substituents on the oxadiazole ring (e.g., trifluoromethyl groups) enhance bioactivity via electron-withdrawing effects .

- Assay Conditions : Differences in bacterial strains, culture media, or incubation times. For example, Bacillus subtilis may show higher sensitivity than Pseudomonas aeruginosa .

- Statistical Validation : Replicate assays (n ≥ 3) and include positive controls (e.g., Norfloxacin for bacteria) .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound?

- X-ray Crystallography : Determine bond lengths and angles to correlate steric/electronic effects with activity. For example, oxadiazole rings with para-substituted chlorophenyl groups exhibit planar geometries favorable for target binding .

- Molecular Docking : Model interactions with biological targets (e.g., Rho kinase for anticancer activity). Derivatives with thioalkanoic acid side chains show enhanced binding affinity .

- Metabolite Profiling : Use HRMS to identify bioactive metabolites and degradation pathways .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

- Prodrug Design : Esterification of the benzoic acid group (e.g., methyl esters) enhances membrane permeability. Hydrolysis in vivo regenerates the active form .

- Derivatization : Introduce hydrophilic groups (e.g., –SO₃H) to improve solubility. For example, sulfonyl derivatives show better bioavailability in preclinical models .

- In Vivo Studies : Monitor plasma half-life and tissue distribution using radiolabeled analogs .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously, as minor changes can drastically alter outcomes .

- Safety Protocols : Handle chlorinated intermediates and POCl₃ in fume hoods due to toxicity .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.